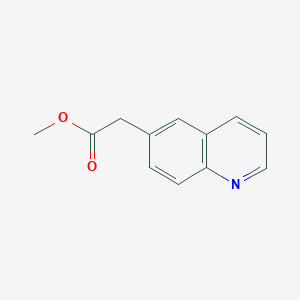
Methyl 6-quinolineacetate
Cat. No. B1363516
Key on ui cas rn:
5622-36-6
M. Wt: 201.22 g/mol
InChI Key: PCUOFKCRVNHDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08993612B2
Procedure details


Sulphuric acid (67.5 ml) was added to 4-Aminophenylacetic acid (45 g, 297 mmol), glycerol (61.7 g, 67 mmol), and iodine (1.14 g, 4 mmol) drop-wise at rt. The mixture was heated to 140° C. for 24 h. After that reaction mixture cooled to rt and pH adjusted to 5 using 10% sodium hydroxide solution. To this methanol (350 ml) and sulphuric acid (3 ml) was added and heated to 100° C. for 24 h. Reaction mixture filtered through celite and filtrate was evaporated on rotavapour to obtain the residue. pH of the residue was adjusted to 5 using 4% NaOH solution and extracted with EtOAc. EtOAc layer was dried on anhydrous Na2SO4 and EtOAc removed on rotavapour to obtain the crude. Crude was purified by column using EtOAc and Petether as eluent to obtain methyl-2-(quinolin-6-yl)acetate (11.2 g). Methyl-2-(quinolin-6-yl)acetate (11.2 g) was dissolved in Methanol (8 ml) and water (8 ml) and added sodium hydroxide (3.3 g, 82 mmol). This mixture stirred for 30 mins and methanol removed on rotavapour to obtain the residue. Residue was acidified to pH 5 using 0.8 N HCl to obtain the solid. Solid was filtered and dried to obtain the title compound (8.2 g).








Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1.O[CH2:18][CH:19]([CH2:21]O)O.[OH-].[Na+].[CH3:25]O>II>[CH3:25][O:15][C:14](=[O:16])[CH2:13][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[N:6]=[CH:21][CH:19]=[CH:18]2 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
67.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
61.7 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(O)CO
|
|
Name
|
|
|
Quantity
|
1.14 g
|
|
Type
|
catalyst
|
|
Smiles
|
II
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After that reaction mixture cooled to rt
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 100° C. for 24 h
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite and filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated on rotavapour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
EtOAc layer was dried on anhydrous Na2SO4 and EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed on rotavapour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain the crude
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crude was purified by column
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CC=1C=C2C=CC=NC2=CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
